molecular formula C19H19N3O4S2 B2472948 N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1260912-07-9

N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2472948
CAS RN: 1260912-07-9
M. Wt: 417.5
InChI Key: VIZMJKCGCFYHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on similar thieno[3,2-d]pyrimidin derivatives has been focused on elucidating their crystal structures to understand the molecular conformations and potential intermolecular interactions. For instance, studies have investigated the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing insights into their folded conformation, which is stabilized by intramolecular hydrogen bonding (S. Subasri et al., 2016), (S. Subasri et al., 2017). These findings can inform the design of new molecules with desired biological activities by understanding how structural features affect molecular stability and interactions.

Antitumor and Antifolate Activity

A significant area of application for thieno[3,2-d]pyrimidin derivatives is in the development of antitumor and antifolate agents. Research has demonstrated that certain derivatives exhibit potent inhibitory activity against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical targets in cancer therapy (A. Gangjee et al., 2008), (A. Gangjee et al., 2007). These studies highlight the potential of such compounds in the development of new anticancer drugs with dual inhibitory activities, offering a promising avenue for therapeutic intervention.

Synthesis and Biological Activities

The synthesis of novel derivatives containing the thieno[3,2-d]pyrimidin scaffold has been explored for their potential biological activities. Novel compounds have been synthesized and tested for anticancer activity, providing valuable insights into the structure-activity relationships necessary for developing effective anticancer agents (V. Horishny et al., 2021), (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017). These efforts underscore the versatility of the thieno[3,2-d]pyrimidin framework in generating compounds with potential for treating various cancers.

Antimicrobial Activity

In addition to anticancer properties, thieno[3,2-d]pyrimidin derivatives have been evaluated for their antimicrobial activities. The synthesis and testing of new compounds have demonstrated activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (M. I. Attia et al., 2014). This suggests that modifications to the thieno[3,2-d]pyrimidin structure can lead to effective treatments for infectious diseases.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-2-3-7-22-18(24)17-13(6-8-27-17)21-19(22)28-10-16(23)20-12-4-5-14-15(9-12)26-11-25-14/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZMJKCGCFYHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.